molecular formula C11H23N3 B11903287 (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine

Cat. No.: B11903287
M. Wt: 197.32 g/mol
InChI Key: BFSNCCIFFHBTTP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine
  • (1-(4-Propylpiperazin-1-yl)cyclobutyl)methanamine
  • (1-(4-Butylpiperazin-1-yl)cyclobutyl)methanamine

Uniqueness

(1-(4-Ethylpiperazin-1-yl)cyclobutyl)methanamine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl substitutions .

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

[1-(4-ethylpiperazin-1-yl)cyclobutyl]methanamine

InChI

InChI=1S/C11H23N3/c1-2-13-6-8-14(9-7-13)11(10-12)4-3-5-11/h2-10,12H2,1H3

InChI Key

BFSNCCIFFHBTTP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCC2)CN

Origin of Product

United States

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